molecular formula C12H17N B3081767 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1110704-58-9

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3081767
CAS RN: 1110704-58-9
M. Wt: 175.27 g/mol
InChI Key: NXWCADWOSRWCSA-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . It is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which are antiproliferative tubulin inhibitors .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline alkaloids has been thoroughly investigated due to their intricate structural features and functionalities, as well as their high therapeutic potential . A four-step procedure has been developed for the synthesis of new 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines .


Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Scientific Research Applications

Synthesis of Complex Molecules

  • 1,2,3,4-Tetrahydroisoquinoline derivatives are utilized as starting materials for synthesizing complex molecules such as lamellarin U and lamellarin G trimethyl ether. These compounds are achieved through a one-pot synthesis method, enabling the introduction of acid-sensitive protecting groups. This approach overcomes limitations of traditional synthesis methods like the Bischler-Napieralski reaction (Liermann & Opatz, 2008).

Catalytic Asymmetric Synthesis

  • The 1,2,3,4-tetrahydroisoquinoline structure is a "privileged scaffold" in natural products and has broad bioactivities. It is used as a chiral scaffold in asymmetric catalysis. Recent studies have focused on novel catalytic strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydrotetrahydroisoquinoline scaffolds, expanding the toolbox for synthesizing alkaloid natural products (Liu et al., 2015).

Anticancer Agent Synthesis

  • Derivatives of 1,2,3,4-tetrahydroisoquinoline have been studied as potential pharmaceutical agents due to their presence in biologically active molecules. Their anticancer properties have been especially highlighted, showing potent cytotoxicity in various cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Organocatalytic Enantioselective Synthesis

  • The organocatalytic, regio-, and enantioselective synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines has been developed. This method is crucial for producing biologically and pharmaceutically relevant alkaloids, demonstrating the versatility of 1,2,3,4-tetrahydroisoquinoline in medicinal chemistry (Ruiz-Olalla et al., 2015).

Charge Density Analysis

  • Studies have been conducted on charge density analysis of crystalline compounds containing 1,2,3,4-tetrahydroisoquinoline. This research helps in understanding weak intermolecular interactions and the behavior of such compounds in various environments (Chopra et al., 2006).

Mechanism of Action

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . For example, the structurally relatively simple 2-substituted 1,2,3,4-tetrahydroquinoline derivatives are part of a family of natural products which are known as Hancock alkaloids .

Future Directions

The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . Due to the pharmacological relevance of 1,2,3,4-tetrahydroquinolines, the development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .

properties

IUPAC Name

2,4,4-trimethyl-1,3-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)9-13(3)8-10-6-4-5-7-11(10)12/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWCADWOSRWCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2=CC=CC=C21)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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